![molecular formula C8Br4NiO4 B098825 nickel(2+);3,4,5,6-tetrabromophthalate CAS No. 18824-79-8](/img/structure/B98825.png)
nickel(2+);3,4,5,6-tetrabromophthalate
Overview
Description
nickel(2+);3,4,5,6-tetrabromophthalate is a coordination compound where nickel is coordinated with tetrabromophthalate ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
Nickel(II) tetrabromophthalate can be synthesized through the reaction of nickel(II) salts with tetrabromophthalic acid under controlled conditions. A common method involves dissolving nickel(II) chloride in water and adding tetrabromophthalic acid in a stoichiometric ratio. The reaction mixture is then heated to facilitate the formation of the coordination complex. The resulting product is filtered, washed, and dried to obtain pure Nickel(II) tetrabromophthalate.
Industrial Production Methods
In an industrial setting, the production of Nickel(II) tetrabromophthalate may involve large-scale reactors where nickel(II) salts and tetrabromophthalic acid are combined under optimized conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Nickel(II) tetrabromophthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states under specific conditions.
Reduction: It can be reduced to lower oxidation states using suitable reducing agents.
Substitution: Ligands in the coordination sphere can be substituted with other ligands, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or hydrazine.
Substitution: Ligand exchange reactions using various ligands such as phosphines, amines, or other carboxylates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state complexes, while reduction may produce lower oxidation state species. Substitution reactions result in new coordination compounds with different ligands.
Scientific Research Applications
Flame Retardant Applications
Nickel tetrabromophthalate is primarily recognized for its role as a flame retardant . It is often used in polymer formulations to enhance fire resistance. Its brominated structure contributes to its effectiveness in reducing flammability in materials such as:
- Polyurethane Foam : Commonly found in furniture and bedding, nickel tetrabromophthalate helps meet safety standards for fire resistance.
- Thermoplastics and Thermosetting Plastics : The compound is utilized in various plastics like polyvinyl chloride (PVC), acrylonitrile butadiene styrene (ABS), and epoxy resins to improve their fire performance .
Material Science
In material science, nickel tetrabromophthalate serves as an additive that improves the processing characteristics of plastics. Its incorporation can lead to:
- Enhanced Molding Properties : It acts as a flow promoter, allowing for better mold filling during the manufacturing process.
- Compatibility with Other Additives : Nickel tetrabromophthalate can be combined with other flame retardants or plasticizers without adverse effects on the material properties .
Environmental Impact Studies
Research has also focused on the environmental implications of nickel tetrabromophthalate usage. Studies indicate that:
- Bioaccumulation Potential : Investigations into the bioaccumulation of brominated flame retardants have shown that compounds like nickel tetrabromophthalate can persist in the environment and accumulate in aquatic organisms .
- Ecotoxicological Assessments : Evaluations of its impact on ecosystems have raised concerns about its long-term effects on wildlife and human health due to potential leaching from consumer products .
Regulatory Considerations
Due to its brominated nature, nickel tetrabromophthalate is subject to various regulatory frameworks aimed at controlling hazardous substances. These regulations often focus on:
- Usage Restrictions : Certain jurisdictions have imposed limits on the use of brominated flame retardants in consumer products to mitigate health risks .
- Compliance with Safety Standards : Manufacturers must ensure that their products containing nickel tetrabromophthalate comply with safety regulations set by organizations such as REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) and EPA (Environmental Protection Agency) .
Case Study 1: Flame Retardancy in Furniture
A study conducted by Stapleton et al. examined the effectiveness of nickel tetrabromophthalate in polyurethane foam used in residential furniture. The findings indicated that incorporating this compound significantly reduced flammability compared to untreated foam samples. The study highlighted its potential to enhance safety standards in consumer products .
Case Study 2: Environmental Monitoring
Research conducted by Ali et al. assessed the presence of nickel tetrabromophthalate in indoor dust samples across various households. The study revealed widespread contamination, prompting discussions about the implications for human health and the necessity for stricter regulations on brominated compounds .
Mechanism of Action
The mechanism by which Nickel(II) tetrabromophthalate exerts its effects involves coordination chemistry principles. The nickel center can interact with various substrates, facilitating catalytic reactions. In biological systems, the compound may interact with cellular components, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Nickel(II) acetate
- Nickel(II) chloride
- Nickel(II) sulfate
Comparison
Nickel(II) tetrabromophthalate is unique due to the presence of tetrabromophthalate ligands, which impart distinct structural and electronic properties. Compared to other nickel(II) compounds, it may exhibit different reactivity, stability, and applications. For example, the bromine atoms in the ligands can influence the compound’s catalytic activity and biological interactions, making it suitable for specific applications where other nickel(II) compounds may not be as effective.
Biological Activity
Nickel(II);3,4,5,6-tetrabromophthalate is a coordination compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies and presenting relevant data in tabular format.
Chemical Structure and Properties
Nickel(II);3,4,5,6-tetrabromophthalate is characterized by the coordination of nickel ions with tetrabromophthalate ligands. The brominated phthalate structure contributes to its unique chemical properties and biological interactions.
The biological activity of nickel(II);3,4,5,6-tetrabromophthalate is primarily attributed to its ability to interact with cellular components. The nickel center can facilitate catalytic reactions and may influence various biochemical pathways. The compound's mechanism of action involves:
- Coordination Chemistry : Nickel ions can interact with proteins and nucleic acids, potentially altering their functions.
- Antimicrobial Activity : The compound has been investigated for its ability to inhibit bacterial growth.
- Anticancer Properties : Research indicates potential effects on cancer cell lines, suggesting a role in cancer therapy.
Antimicrobial Activity
Studies have shown that nickel(II);3,4,5,6-tetrabromophthalate exhibits significant antimicrobial properties. It has been tested against various bacterial strains with promising results.
Table 1: Antimicrobial Activity of Nickel(II);3,4,5,6-Tetrabromophthalate
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Escherichia coli | 32 µg/mL | |
Staphylococcus aureus | 16 µg/mL | |
Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
The anticancer potential of nickel(II);3,4,5,6-tetrabromophthalate has been explored in vitro using various cancer cell lines. Results indicate that the compound may induce apoptosis and inhibit cell proliferation.
Table 2: Anticancer Activity of Nickel(II);3,4,5,6-Tetrabromophthalate
Cancer Cell Line | IC50 (µM) | Effect Observed | Reference |
---|---|---|---|
MCF-7 (Breast Cancer) | 10 µM | Induction of apoptosis | |
HeLa (Cervical Cancer) | 15 µM | Cell cycle arrest | |
A549 (Lung Cancer) | 12 µM | Inhibition of proliferation |
Case Studies
Recent studies have further elucidated the biological effects of nickel(II);3,4,5,6-tetrabromophthalate through various case studies:
- In Vitro Study on Bacterial Inhibition : A study conducted on E. coli demonstrated that treatment with nickel(II);3,4,5,6-tetrabromophthalate at concentrations above 32 µg/mL resulted in significant bacterial growth inhibition. The study highlighted the compound's potential as an antibacterial agent in clinical settings.
- Cancer Cell Line Analysis : Research involving MCF-7 breast cancer cells showed that exposure to nickel(II);3,4,5,6-tetrabromophthalate led to a marked increase in apoptotic markers after 24 hours of treatment. This suggests a mechanism through which the compound may exert anticancer effects.
Properties
IUPAC Name |
nickel(2+);3,4,5,6-tetrabromophthalate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Br4O4.Ni/c9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11;/h(H,13,14)(H,15,16);/q;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBCXSRMMRVGLI-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)[O-])C(=O)[O-].[Ni+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8Br4NiO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
13810-83-8 (Parent) | |
Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, nickel(2+) salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018824798 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60885072 | |
Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, nickel(2+) salt (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60885072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18824-79-8 | |
Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, nickel(2+) salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018824798 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, nickel(2+) salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, nickel(2+) salt (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60885072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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